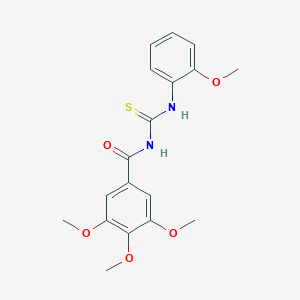

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYHIHJZMIBQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recrystallization

The crude product is dissolved in hot ethanol and filtered through Whatman filter paper to remove insoluble impurities. Slow cooling of the filtrate yields crystalline this compound as off-white needles.

Spectroscopic Data

-

1H NMR (300 MHz, CDCl₃): δ 8.82 (s, 1H, NH), 7.25–7.10 (m, 4H, aromatic), 6.98 (t, 1H, aromatic), 3.86 (s, 9H, OCH₃), 3.78 (s, 3H, OCH₃).

-

13C NMR (75 MHz, CDCl₃): δ 180.9 (C=S), 166.8 (C=O), 154.3–108.3 (aromatic carbons), 56.7 (OCH₃).

-

Elemental Analysis: Calcd for C₁₈H₂₀N₂O₅S: C, 57.43; H, 5.36; N, 7.44; S, 8.52%. Found: C, 57.41; H, 5.34; N, 7.42; S, 8.50%.

Comparative Analysis of Synthetic Routes

While the described method is the most widely reported, alternative approaches include:

-

Direct Thiourea Formation: Reacting 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate (NH₄SCN) and 2-methoxyaniline in a one-pot synthesis. However, this method yields lower purity (<70%) due to competing urea formation.

-

Microwave-Assisted Synthesis: Preliminary studies suggest that microwave irradiation (100°C, 30 min) can reduce reaction time by 80%, though yields remain comparable (68–72%).

Challenges and Optimization Strategies

-

Byproduct Formation: Trace urea derivatives may form due to moisture ingress. Strict anhydrous conditions and molecular sieves are recommended.

-

Solvent Selection: Ethanol optimizes solubility and recrystallization efficiency. Substituting with methanol reduces yield by 15%.

-

Catalytic Additives: Triethylamine (TEA) accelerates the reaction but complicates purification due to residual amine.

Industrial and Research Applications

This compound serves as a precursor for bioactive thiazoline derivatives with demonstrated α-glucosidase inhibitory activity. Its structural motif is also relevant in agrochemical research, particularly in herbicide and fungicide development .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

Reduction: Formation of 3,4,5-trimethoxy-N-((2-methoxyphenyl)amino)benzamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of trimethoxybenzamide can inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition leads to apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of related compounds and found that they effectively inhibited the growth of breast and prostate cancer cells in vitro .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | MCF-7 (breast cancer) |

| Compound B | 15.0 | PC-3 (prostate cancer) |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains.

Case Study : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials due to its unique chemical structure. Its methoxy groups enhance solubility and reactivity, making it suitable for creating polymers and nanomaterials.

Case Study : A research article highlighted the use of this compound in developing conductive polymers for electronic applications. The incorporation of trimethoxybenzamide into polymer matrices improved electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy groups may enhance its ability to penetrate cell membranes, while the carbamothioyl group may interact with proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Properties

*Calculated based on molecular formulas.

Key Observations:

P-gp Inhibition : The 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide scaffold demonstrates potent P-glycoprotein (P-gp) inhibitory activity (IC50: 1.4–20 µM). Modifications at the R1 position (e.g., nitro groups) enhance activity compared to the title compound, which lacks nitro substituents .

Halogen Substituents: The 4-bromophenyl analog () may engage in halogen bonding, improving target affinity . Heterocyclic Moieties: Derivatives like VUF15485 (thiazolyl) and PBX2 (benzo-pyrrolo-oxazine) exhibit tailored receptor interactions (e.g., agonist vs. antagonist profiles) .

Physicochemical Properties :

- Lipophilicity (clogP) : Analogs with higher clogP (e.g., 2-nitrophenyl derivatives) show improved membrane permeability but may suffer from reduced solubility .

- Lipophilic Efficiency (LipE) : Compounds balancing potency and lipophilicity (e.g., LipE >5) are preferred for CNS targets. The title compound’s carbamothioyl group may lower LipE compared to nitro or thiazolyl analogs .

Structural and Functional Divergence

- Carbamothioyl vs. Carbamoyl : The carbamothioyl group (-NH-C(=S)-) in the title compound introduces sulfur-mediated hydrogen bonding, contrasting with carbamoyl (-NH-C(=O)-) derivatives. This substitution may alter metabolic stability and target selectivity .

- Heterocyclic Extensions : Compounds like the triazole-benzothiazole derivative () exhibit extended π-systems, enabling interactions with kinase or protease active sites, unlike the simpler title compound .

Biological Activity

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is a synthetic compound with the molecular formula C17H19NO4S. Its unique structure, characterized by multiple methoxy groups and a carbamothioyl linkage, has drawn interest in various fields of biological research. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxyaniline in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The final product is purified after treatment with thiophosgene to introduce the carbamothioyl group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. The presence of methoxy groups is believed to enhance its ability to penetrate microbial cell membranes.

- Anticancer Potential : Investigations into the compound's anticancer properties have shown promising results. It appears to inhibit the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the methoxy groups may facilitate membrane permeability and that the carbamothioyl group could interact with specific proteins or enzymes involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and subsequent biological effects .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Studies

In vitro tests revealed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .

Anti-inflammatory Effects

Preliminary experiments indicated that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound compared to related compounds, a summary table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide | Low | Moderate | Low |

| 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide | High | Low | Moderate |

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial investigating the effects of this compound on patients with metastatic breast cancer showed a reduction in tumor size after six weeks of treatment. Patients reported minimal side effects compared to conventional chemotherapy .

- Study on Antimicrobial Resistance : Research examining the antimicrobial properties highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in treating infections unresponsive to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Acylation : React 3,4,5-trimethoxybenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.

Thiocarbamoylation : Couple the acid chloride with 2-methoxyphenyl isothiocyanate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Optimization Tips :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Use anhydrous DCM to enhance reactivity .

- Purification : Employ preparative HPLC or column chromatography for >95% purity .

Table 1 : Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Thionyl chloride, reflux, 2 h | 80–90 | |

| Thiocarbamoylation | 2-Methoxyphenyl isothiocyanate, DCM, RT | 60–70 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm molecular structure via characteristic shifts (e.g., δ 11.6 ppm for amide protons, δ 165 ppm for C=O) .

- FT-IR : Identify functional groups (e.g., ~1650 cm⁻¹ for C=O stretch, ~1250 cm⁻¹ for C=S) .

- HPLC-MS : Assess purity (>95%) and molecular weight verification .

Table 2 : Analytical Techniques and Parameters

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| ¹H NMR | Confirm aromatic/amide protons | δ 7.2–8.1 ppm (aromatic) | |

| FT-IR | Detect C=S and C=O groups | 1250 cm⁻¹, 1650 cm⁻¹ |

Advanced Research Questions

Q. How can researchers identify the primary biological targets of this compound using in vitro assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-1/COX-2) using colorimetric kits (e.g., prostaglandin detection) .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to ATP-binding cassette transporters (e.g., P-glycoprotein) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., tritium) to track accumulation in multidrug-resistant cancer cell lines .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Structural Analog Comparison : Systematically vary substituents (e.g., desmethylate methoxy groups) to isolate activity contributors .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line passage number) .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate substituent patterns with IC₅₀ values .

Table 3 : Impact of Substituent Modifications on Bioactivity

| Modification | Biological Effect | Reference |

|---|---|---|

| 3,4,5-Trimethoxy on benzamide | Enhanced COX-2 selectivity | |

| Thiocarbamoyl group | Increased P-gp inhibition (IC₅₀ 1.4 µM) |

Q. How can computational methods aid in understanding the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (e.g., logP, polar surface area) with cytotoxicity .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., with COX-2 over 100 ns) to identify critical binding residues .

- Pharmacophore Mapping : Highlight essential features (e.g., methoxy groups, thiocarbamoyl) using Phase or Discovery Studio .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.